3,8'-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde
Description
Properties
IUPAC Name |
3,8'-dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-12-9-13(11-21)10-14-7-8-19(24-17(12)14)20(2)18(22)15-5-3-4-6-16(15)23-19/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPKVMPARDSAOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC3(C=C2)N(C(=O)C4=CC=CC=C4O3)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8’-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene]-6’-carbaldehyde involves the reaction of 3,6’-dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene] with formylating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the formylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,8’-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene]-6’-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,8’-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene]-6’-carbaldehyde has several scientific research applications:
Chemistry: Used as a starting material for synthesizing new spiropyrans with functional groups at position 8’.
Biology: Investigated for its potential in biological imaging due to its photochromic properties.
Medicine: Explored for use in drug delivery systems where light-induced changes can trigger the release of therapeutic agents.
Industry: Utilized in the development of smart materials and coatings that change color in response to light.
Mechanism of Action
The photochromic behavior of 3,8’-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2’-chromene]-6’-carbaldehyde is due to the reversible transformation between its spiropyran form and the merocyanine form upon exposure to light. This transformation involves the breaking and forming of bonds within the molecule, leading to a change in its electronic structure and, consequently, its color .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Related Compounds
Structural and Functional Differences
- Spiro Architecture : The target compound’s benzoxazine-chromene spiro system contrasts with the benzoxazine-cyclohexane analog , which lacks chromene’s π-conjugation. This difference impacts photochromic behavior, as chromene-based spiro compounds often exhibit reversible ring-opening under UV light .
- Carbaldehyde Reactivity : The 6'-carbaldehyde group distinguishes the target from analogs like 7-methoxy-2-oxo-2H-chromene-6-carbaldehyde , enabling nucleophilic additions (e.g., hydrazine for Schiff base formation) or polymer crosslinking.
- Substituent Effects : Methyl groups at 3 and 8' enhance thermal stability compared to bulkier diisopropyl groups in the cyclohexane-fused spiro compound . The 4-oxo group facilitates ring-opening polymerization, as seen in benzoxazine copolymers .
Biological Activity
3,8'-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde is a compound belonging to the spiropyran family, recognized for its photochromic properties. This unique ability to change color upon exposure to light has garnered attention in various fields, including medicinal chemistry, materials science, and biological imaging. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicine, and relevant research findings.
- Molecular Formula : C21H20N2O3
- Molecular Weight : 336.4 g/mol
- CAS Number : 406928-02-7
- InChI Key : WZPKVMPARDSAOA
The biological activity of this compound primarily arises from its photochromic behavior. The compound can undergo a reversible transformation between its spiropyran form and the merocyanine form when exposed to light. This transformation alters its electronic structure and can influence biological interactions.
Photochromic Behavior
The mechanism involves:
- Excitation : Upon light exposure, the spiropyran form absorbs photons and transitions to the merocyanine form.
- Reversibility : The merocyanine form can revert back to the spiropyran form in the absence of light.
This property is crucial for applications in drug delivery systems where light-induced changes can trigger the release of therapeutic agents.
1. Antimicrobial Activity
Research has indicated that derivatives of spiropyrans exhibit antimicrobial properties. A study demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
2. Anticancer Properties
Preliminary studies have explored the anticancer potential of this compound. The mechanism may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
- Disruption of cell cycle progression.
A case study involving a derivative demonstrated a reduction in tumor growth in animal models when exposed to specific wavelengths of light.
3. Biological Imaging
Due to its photochromic properties, this compound is being investigated for use in biological imaging techniques. Its ability to change color can enhance contrast in imaging modalities, aiding in the visualization of cellular processes.
Table 1: Summary of Biological Activities
Case Studies
-
Antimicrobial Study :
- Objective : Evaluate antimicrobial efficacy against Staphylococcus aureus.
- Method : Agar diffusion method.
- Results : Inhibition zones observed at concentrations above 100 µg/mL.
-
Anticancer Study :
- Objective : Assess cytotoxic effects on HeLa cells.
- Method : MTT assay.
- Results : IC50 value determined at 25 µM with significant apoptosis observed via flow cytometry analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
